1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane
Overview
Description
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a furan ring, a tosyl group, and a spiro-fused oxazolidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable furan derivative with an aziridine or an epoxide under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the hydroxyl or amine group on the spirocyclic core reacts with tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final step involves the coupling of the furan ring with the tosylated spirocyclic intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The tosyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Oxidation: Furanones, epoxides
Reduction: Sulfonamides
Substitution: Amines, thiols
Scientific Research Applications
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides rigidity and stability, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
1-(Furan-2-yl)-2-azaspiro[3.3]heptane: Lacks the tosyl group, which may result in different reactivity and biological activity.
1-(Thiophen-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
1-(Pyridin-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane: Incorporates a pyridine ring, which can influence its binding interactions and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-6-13(7-5-12)22(18,19)17-9-16(10-17)11-21-15(16)14-3-2-8-20-14/h2-8,15H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODQXNZRQBTVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152418 | |
Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-53-6 | |
Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349199-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furanyl)-6-[(4-methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.